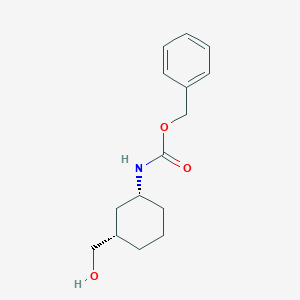![molecular formula C9H17ClFN B8050036 5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B8050036.png)
5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₇ClFN. It is a bicyclic amine derivative that contains a fluorine atom and is often used in various scientific research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclo[3.2.2]nonane framework. This can be achieved through various cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amine group is introduced through amination reactions, typically using ammonia or amine derivatives.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Fluorinated Amines: Compounds that contain both fluorine and amine groups but differ in their overall structure and properties.
Uniqueness
5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride is unique due to its specific bicyclic structure and the presence of both fluorine and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
5-fluorobicyclo[3.2.2]nonan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN.ClH/c10-8-2-1-3-9(11,6-4-8)7-5-8;/h1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMFLKGIHQWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1S)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B8049966.png)
![(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8049974.png)

![2-(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049990.png)
![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B8050007.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8050011.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050017.png)
![Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050018.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050022.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride](/img/structure/B8050040.png)
![5-Fluorobicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8050044.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride](/img/structure/B8050053.png)
